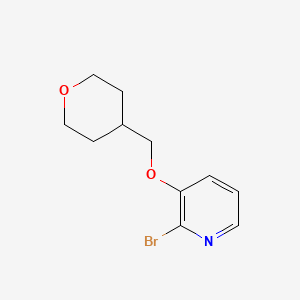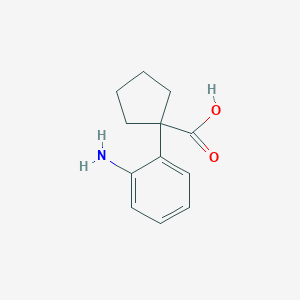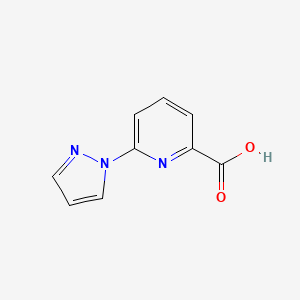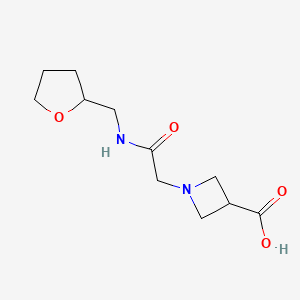![molecular formula C12H12FNO3 B1531349 1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid CAS No. 1492411-64-9](/img/structure/B1531349.png)
1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid
Overview
Description
1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a fluorophenyl group attached to an azetidine ring, which is further substituted with a carboxylic acid group. Its molecular structure imparts specific chemical properties that make it suitable for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorophenyl acetyl chloride. This intermediate is then reacted with azetidine-3-carboxylic acid under controlled conditions to form the desired compound. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required volumes and temperatures. The process would be optimized to ensure high yield and purity, with continuous monitoring and quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The azetidine ring can be reduced to form simpler structures.
Substitution: The fluorophenyl group can participate in electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents such as bromine (Br₂) and strong acids like sulfuric acid (H₂SO₄) are employed.
Major Products Formed:
Oxidation: Esters and amides.
Reduction: Reduced azetidine derivatives.
Substitution: Brominated or other substituted fluorophenyl derivatives.
Scientific Research Applications
1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would vary based on the context of its use and the specific biological system it interacts with.
Comparison with Similar Compounds
1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[2-(2-Chlorophenyl)acetyl]azetidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-[2-(2-Methoxyphenyl)acetyl]azetidine-3-carboxylic acid: Contains a methoxy group instead of fluorine.
1-[2-(2-Nitrophenyl)acetyl]azetidine-3-carboxylic acid: Features a nitro group in place of fluorine.
These compounds differ in their electronic properties and reactivity due to the different substituents on the phenyl ring, which can lead to variations in their biological and chemical behavior.
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)acetyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-4-2-1-3-8(10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGFTYHOVZBLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B1531266.png)
![1-[2-(3-Methylphenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531268.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B1531269.png)

![3-[4-(Propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1531273.png)

![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)





![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)

